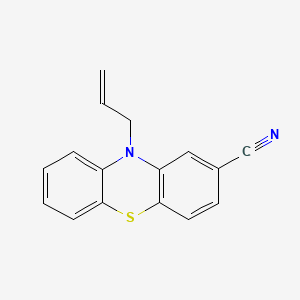

10-Allyl-10H-phenothiazine-2-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

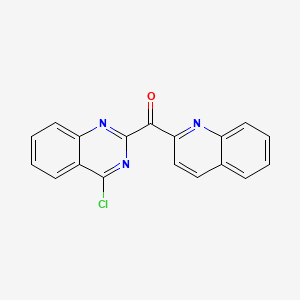

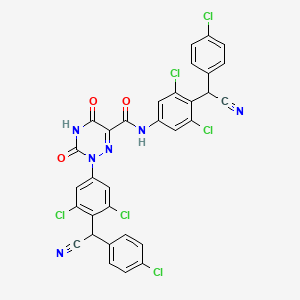

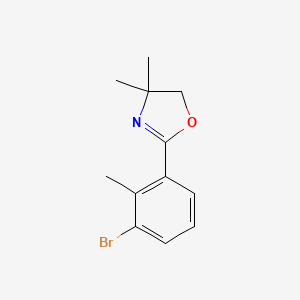

10-Allyl-10H-phenothiazine-2-carbonitrile is a chemical compound with the molecular formula C16H12N2S . It is a derivative of phenothiazine, which is a well-known and highly versatile building block for a broad range of applications in different research areas due to its easy chemical functionalization and intriguing chemical and physical properties .

Synthesis Analysis

Phenothiazine derivatives have been synthesized in good yields and characterized by various spectroscopic techniques like FT-IR, UV–vis, 1H-NMR, 13C-NMR, and finally confirmed by single crystal X-ray diffraction studies . The synthesis involves donor acceptor moieties connected through π-conjugated bridges i.e. D-π-A, in order to facilitate the electron/charge transfer phenomenon .Molecular Structure Analysis

The molecular structure of this compound is characterized by aromatic C–H, double bond C=C, C–N, C–S, nitrile, CH2, and CH3 functional groups . The molecular electrostatic potential (MEP) mapped over the entire stabilized geometries of the molecules indicates the potential sites for chemical reactivities .Chemical Reactions Analysis

Phenothiazine derivatives have been extensively studied as electron donor candidates due to their potential applications as electrochemical, photovoltaic, photo-physical and DSSC materials . They have been proven to be effective photoredox catalysts for various synthetic transformations .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are characterized by intriguing π-conjugation length-dependent photophysical and redox properties . The compound exhibits continuous red shifts of light absorption with increasing numbers of fused rings .Wissenschaftliche Forschungsanwendungen

Biomolecular Interactions and Drug Development

Phenothiazine derivatives have been explored for their interactions with biomolecules, particularly in the search for effective treatments against diseases like SARS-CoV-2. Theoretical analyses using density functional theory (DFT) and molecular dynamics (MD) simulations have demonstrated their potential interactions with proteins such as angiotensin-converting enzyme 2 (ACE2), which is significant for COVID-19 therapeutic development (Al-Otaibi et al., 2022).

Anticancer Activity

Some phenothiazine derivatives have shown promising anticancer activities. Through various synthetic pathways, researchers have developed compounds that exhibit high activity against cancer cell lines, including breast cancer cells. These findings highlight the potential of phenothiazine derivatives in cancer treatment strategies (Ahmed et al., 2018).

Photophysical Properties for Technological Applications

The photophysical properties of phenothiazine derivatives make them suitable for applications in dye-sensitized solar cells (DSSCs) and as fluorescent chemosensors. Studies have characterized their absorption and fluorescence spectroscopic properties, providing insights into their suitability for energy conversion and sensing applications (Shirdel et al., 2007).

Energy Storage and Conversion

In the field of energy storage, phenothiazine molecules have been identified as potential redox shuttle additives for lithium-ion batteries, offering protection against overcharge and overdischarge. This application leverages the stable redox properties of phenothiazine derivatives to enhance battery safety and performance (Buhrmester et al., 2006).

Antioxidant and Pharmacological Properties

Beyond their photophysical and energy-related applications, phenothiazine derivatives have also been explored for their antioxidant and pharmacological activities. This includes their use as tranquilizers and neuroleptics, showcasing the broad utility of these compounds in both medical and material science fields (Narule et al., 2015).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

10-prop-2-enylphenothiazine-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2S/c1-2-9-18-13-5-3-4-6-15(13)19-16-8-7-12(11-17)10-14(16)18/h2-8,10H,1,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITOVAUWHGDAVOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C2=CC=CC=C2SC3=C1C=C(C=C3)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-2-methylphenyl]-1H-imidazol-5-yl-methanone](/img/structure/B565929.png)

![1-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B565939.png)